molecular formula C6H4Cl2O8S2 B3057174 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy- CAS No. 77280-86-5

1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-

Cat. No.: B3057174
CAS No.: 77280-86-5
M. Wt: 339.1 g/mol
InChI Key: QOYGERJDFMCSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-” is a chemical compound with the molecular formula C6H4Cl2O8S2 and a molecular weight of 339.13 . It’s structurally similar to vitamin E .

Scientific Research Applications

Synthesis and Reactions in Metal–Organic Frameworks

  • Synthesis Technique Development: A protocol for preparing 2-substituted 1,4-benzenedisulfonic acids, including 2-hydroxy-1,4-benzenedisulfonic acids, has been established. This involves crystallization of barium salts and protonation with cation-exchange resin. This technique has applications in the synthesis of sulfonate metal–organic frameworks (Muesmann, Ohlert, Wickleder, & Christoffers, 2011).

Quantum Chemical Modeling

Enhanced Thermal Stability in MOFs

  • Use in Metal-Organic Frameworks: p-Benzenedisulfonic acid and 1,3,5-benzenetrisulfonic acid have been used for the formation of metal-organic frameworks (MOFs) with copper(II) centers, demonstrating increased thermal stability (up to 400 °C) relative to traditional carboxylate MOFs (Mietrach, Muesmann, Christoffers, & Wickleder, 2009).

Dispersion Properties in Aqueous Suspensions

  • Dispersant Role in Cu2O Suspensions: The addition of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt to Cu2O suspensions has been studied, highlighting its role in changing colloidal properties and stabilization mechanisms (Guedes, Ferreira, & Ferro, 2009).

Crystal Engineering Using Anilic Acids

  • Supramolecular Synthon Formation: 2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinone has been used in crystal engineering, forming complexes with dipyridyl compounds through hydrogen bonding, demonstrating its versatility in creating diverse molecular structures (Zaman, Tomura, & Yamashita, 2001).

Properties

IUPAC Name

2,5-dichloro-3,6-dihydroxybenzene-1,4-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O8S2/c7-1-3(9)6(18(14,15)16)2(8)4(10)5(1)17(11,12)13/h9-10H,(H,11,12,13)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYGERJDFMCSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)S(=O)(=O)O)O)Cl)S(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228010
Record name 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77280-86-5
Record name 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077280865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Reactant of Route 2
1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Reactant of Route 3
Reactant of Route 3
1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Reactant of Route 4
1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Reactant of Route 5
1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Reactant of Route 6
1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.